molecular formula C13H20 B1652712 1-Hexyl-4-methylbenzene CAS No. 1595-01-3

1-Hexyl-4-methylbenzene

Cat. No.: B1652712
CAS No.: 1595-01-3
M. Wt: 176.3 g/mol
InChI Key: BCJOBVWKIGRZCW-UHFFFAOYSA-N
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Description

1-Hexyl-4-methylbenzene, also known as p-hexyltoluene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where a hexyl group is attached to the fourth carbon of the benzene ring, and a methyl group is attached to the first carbon. This compound is a hydrocarbon and is known for its applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-methylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of toluene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{C}6\text{H}{13}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{C}6\text{H}{13}) + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the benzene ring can lead to the formation of hexylmethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1-Hexyl-4-methylbenzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-Hexyl-4-methylbenzene involves its interaction with molecular targets through hydrophobic interactions. The hexyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

    1-Hexyl-2-methylbenzene: Similar structure but with the methyl group attached to the second carbon.

    1-Hexyl-3-methylbenzene: Similar structure but with the methyl group attached to the third carbon.

    1-Hexyl-5-methylbenzene: Similar structure but with the methyl group attached to the fifth carbon.

Uniqueness: 1-Hexyl-4-methylbenzene is unique due to the specific positioning of the hexyl and methyl groups, which influences its chemical reactivity and physical properties. The para-substitution pattern allows for distinct interactions in chemical reactions and applications compared to its ortho- and meta-substituted counterparts .

Properties

IUPAC Name

1-hexyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOBVWKIGRZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333914
Record name 1-Hexyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595-01-3
Record name 1-Hexyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl-4-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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